N-[2,2-DICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHENYL]BENZAMIDE
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Overview
Description
N-[2,2-DICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHENYL]BENZAMIDE is a useful research compound. Its molecular formula is C15H10Cl2FNO3S and its molecular weight is 374.21. The purity is usually 95%.
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Scientific Research Applications
Antipathogenic Activity and Antibiofilm Properties
Studies on similar sulfonamide derivatives have shown promising results in antimicrobial and antibiofilm activities. For instance, a number of acylthioureas with sulfonamide groups have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. This suggests potential applications of sulfonamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Solvatochromism and Fluorescent Properties for Bio-imaging
Solvatochromism, the ability of a molecule to change color in response to solvent polarity, has been observed in fluorescent diarylethene derivatives. These properties are crucial for applications in super-resolution fluorescence imaging, enabling the study of microscopic polarity in biological cells and materials. Such compounds exhibit turn-on fluorescence emission upon irradiation, changing colors in different solvents, which can be linked to their potential use in live cell imaging (Morimoto et al., 2018).
Cytotoxic Activity for Cancer Research
The cytotoxic activities of novel sulfonamide derivatives have been explored, with certain compounds showing potent effects against breast and colon cancer cell lines. This highlights the potential of sulfonamide derivatives in the development of cancer therapies, offering a new avenue for the synthesis of anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Material Science and Polymer Applications
In material science, sulfonated poly(phenylene) derivatives have been synthesized for use in proton exchange membranes, demonstrating high thermal stability and promising proton conductivity. Such materials are vital for fuel cell technologies, indicating the broader applicability of sulfonamide derivatives in energy and environmental sciences (Ghassemi, Ndip, & McGrath, 2004).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfonamide compounds, it may interact with its targets through the formation of hydrogen bonds or ionic interactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its biological targets and mode of action .
Properties
IUPAC Name |
N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO3S/c16-13(17)15(19-14(20)10-4-2-1-3-5-10)23(21,22)12-8-6-11(18)7-9-12/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPYARLXAZUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.